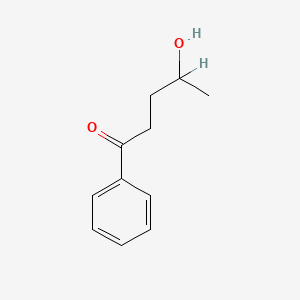

4-Hydroxyvalerophenone

Description

Contextualization of Substituted Valerophenones within Organic Chemistry

Substituted valerophenones are valuable intermediates and building blocks in organic synthesis. The ketone functional group can undergo a variety of chemical transformations, including reduction to an alcohol, conversion to an amine via reductive amination, and participation in condensation reactions. The aromatic ring, meanwhile, can be functionalized with various substituents, such as hydroxyl, alkyl, and halogen groups, which can influence the molecule's reactivity and physical characteristics. Valerophenone (B195941) itself is an aromatic ketone that consists of benzene (B151609) substituted by a pentanoyl group and is found naturally in some plants, such as Ligusticum striatum and Apium graveolens. nih.govchemicalbook.in

Significance of 4-Hydroxyvalerophenone Scaffolds in Academic Inquiry

Among the substituted valerophenones, this compound, also known as p-Hydroxyvalerophenone, has garnered particular interest in academic research. The presence of a hydroxyl group at the para position of the phenyl ring introduces new functionalities and potential applications. This hydroxyl group can act as a proton donor, participate in hydrogen bonding, and serve as a site for further chemical modification. lookchem.com These features make this compound a key component in the synthesis of more complex molecules. alfachemch.comguidechem.comchemicalbook.com For instance, it is utilized as a raw material intermediate for liquid crystals. chemicalbook.comchemdad.com

Overview of Current Research Trajectories Pertaining to this compound

Current research involving this compound is multifaceted. One significant area of investigation is its use as a precursor in the synthesis of novel organic compounds. alfachemch.comguidechem.comchemicalbook.com For example, it is a key starting material for the preparation of certain acylphenoxyacetic acid compounds. alfachemch.comchemicalbook.com

Another important research direction focuses on the physical properties of this compound, particularly its polymorphic behavior. researchgate.netacs.orgcolab.ws Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical area of study in materials science and pharmaceuticals. Research has identified multiple polymorphic forms of this compound, each with distinct melting points and thermodynamic stabilities. researchgate.netacs.orgcolab.ws These studies often involve techniques like differential scanning calorimetry and X-ray diffraction to characterize the different crystal forms. researchgate.netcolab.ws

Furthermore, the photochemical behavior of valerophenone derivatives, including those with substitutions on the phenyl ring, is an active area of research. acs.orgacs.org The Norrish Type II reaction, a characteristic photochemical process for many ketones, can be influenced by substituents on the aromatic ring. acs.org

Chemical and Physical Properties of this compound

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of phenol (B47542) with valeryl chloride. guidechem.comchemicalbook.comchemdad.comchemicalbook.com This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362). guidechem.comchemicalbook.com The reaction involves the electrophilic substitution of the phenol ring with the valeryl group, primarily at the para position due to the directing effect of the hydroxyl group.

One described laboratory-scale synthesis involves adding phenol to a flask and cooling it in an ice bath. guidechem.com Trifluoromethanesulfonic acid and valeryl chloride are then added under a nitrogen atmosphere. The mixture is stirred at 0°C and then allowed to react at room temperature. guidechem.com After the reaction is complete, the product is extracted and purified. guidechem.com

An alternative industrial-scale method involves reacting anisole (B1667542) with valeryl chloride in the presence of aluminum trichloride in a solvent like benzene. guidechem.com The mixture is heated to reflux, and after workup and purification, this compound is obtained. guidechem.com

Structure

3D Structure

Properties

CAS No. |

27927-59-9 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-hydroxy-1-phenylpentan-1-one |

InChI |

InChI=1S/C11H14O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |

InChI Key |

BFPGHQLMXCDMGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Hydroxyvalerophenone

Classical Approaches to 4-Hydroxyvalerophenone Synthesis

Traditional methods for synthesizing this compound and its precursors have long been established in the field of organic chemistry. These reactions, while foundational, often involve stoichiometric reagents and specific reaction conditions to achieve the desired products.

Friedel-Crafts Acylation Strategies for this compound (or precursors)

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In this reaction, an acyl group is introduced onto an aromatic ring. For the synthesis of this compound, this can be approached in a couple of ways. One method is the direct acylation of phenol (B47542) with valeryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net However, the presence of the hydroxyl group on the phenol ring can lead to side reactions, such as the formation of a phenyl ester. researchgate.net To circumvent this, the hydroxyl group is often protected prior to acylation.

A related and highly effective method is the Fries rearrangement . sigmaaldrich.comsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester, in this case, phenyl valerate (B167501), to a hydroxy aryl ketone. The reaction is typically catalyzed by Lewis acids and can be directed to favor the para isomer (this compound) by controlling the reaction temperature; lower temperatures generally favor the para product. The mechanism is widely believed to proceed through the formation of an acylium ion intermediate.

| Reaction | Description | Key Features |

| Direct Friedel-Crafts Acylation | Acylation of phenol with valeryl chloride. | Can result in a mixture of ortho and para isomers, and potential O-acylation. researchgate.net |

| Fries Rearrangement | Rearrangement of phenyl valerate to this compound. | Temperature control can influence the ratio of ortho and para products. |

Condensation Reactions in Valerophenone (B195941) Scaffold Construction

Condensation reactions provide another avenue for the construction of the valerophenone framework. The Hoesch reaction (also known as the Houben-Hoesch reaction) is a notable example, involving the condensation of a nitrile with an electron-rich aromatic compound like phenol. organicreactions.orgwikipedia.orgwikidoc.org In the context of this compound synthesis, this would involve the reaction of phenol with valeronitrile (B87234) in the presence of a Lewis acid and hydrogen chloride. wikipedia.org The reaction proceeds through a ketimine intermediate, which is then hydrolyzed to yield the desired aryl ketone. wikipedia.org This method is particularly effective for the synthesis of polyhydroxyacylphenones. organicreactions.orgbncollegebgp.ac.in However, with simple phenols, the formation of imino-ether hydrochlorides as byproducts can occur. bncollegebgp.ac.in

| Reaction | Reactants | Intermediate | Product |

| Hoesch Reaction | Phenol and Valeronitrile | Ketimine | This compound |

Grignard Reactions in the Elaboration of this compound Analogues

Grignard reactions are powerful tools for forming new carbon-carbon bonds. pressbooks.puborganic-chemistry.orgnumberanalytics.commasterorganicchemistry.com While not a direct route to this compound itself starting from simple precursors, Grignard reagents are instrumental in synthesizing its analogues. A Grignard reagent, such as an alkyl or aryl magnesium halide, can add to a ketone or aldehyde. pressbooks.puborganic-chemistry.orgmasterorganicchemistry.com For instance, a Grignard reagent could be added to a protected 4-hydroxybenzaldehyde (B117250) to create a secondary alcohol, which could then be oxidized to the corresponding ketone. More directly, a Grignard reagent prepared from a protected 4-bromophenol (B116583) could react with valeryl chloride. The use of "Turbo-Grignard" reagents, which exhibit greater functional group tolerance, may even allow for the reaction in the presence of an unprotected phenol. researchgate.net The versatility of the Grignard reaction allows for the introduction of a wide variety of side chains, leading to a diverse library of this compound analogues. numberanalytics.comnih.gov

Modern and Sustainable Synthetic Innovations

In response to the growing need for environmentally benign chemical processes, modern synthetic chemistry has focused on developing catalytic and green approaches for the synthesis of compounds like this compound.

Catalytic Approaches to this compound Elaboration

Modern synthetic methods increasingly rely on catalytic processes to improve efficiency and reduce waste. catalysis.blog For reactions like the Friedel-Crafts acylation, traditional Lewis acids such as AlCl₃ are often used in stoichiometric amounts and can generate significant waste. jocpr.com Research has focused on developing reusable solid acid catalysts, such as zeolites and heteropoly acids, which can facilitate the acylation under milder conditions and are more easily separated from the reaction mixture. sigmaaldrich.com These catalysts offer the potential for more sustainable production of this compound. Additionally, catalytic methods are being developed for various transformations of the this compound molecule itself, allowing for further functionalization.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inijnc.irjocpr.com In the synthesis of this compound, this can be achieved in several ways. The use of greener solvents, such as ionic liquids or even solvent-free conditions, can significantly reduce the environmental impact. jocpr.commdpi.com For example, the Fries rearrangement has been investigated using p-toluenesulfonic acid (PTSA), a biodegradable and less corrosive acid, as a catalyst, sometimes under solvent-free conditions. jocpr.com Microwave-assisted synthesis is another green technique that can accelerate reaction rates, leading to shorter reaction times and often higher yields with reduced energy consumption. rasayanjournal.co.inmdpi.com These approaches are at the forefront of developing more sustainable routes to valuable chemical intermediates like this compound. theoremchem.comnih.gov

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Greener Catalysts | Replacing traditional Lewis acids with solid acids like zeolites or PTSA. sigmaaldrich.comjocpr.com |

| Alternative Reaction Conditions | Employing microwave irradiation or solvent-free reaction conditions. jocpr.comrasayanjournal.co.inmdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

Flow Chemistry and Continuous Processing for Efficient this compound Production

The transition from traditional batch processing to flow chemistry represents a significant advancement in the synthesis of fine chemicals, including this compound. Flow chemistry, characterized by the continuous pumping of reagents through tubes or channels, offers superior control over reaction parameters such as temperature, pressure, and mixing. qfluidics.comnhsjs.com This methodology is increasingly favored in the pharmaceutical sector for its ability to enhance safety, improve product purity, and facilitate scalability. beilstein-journals.orgasynt.com

For the synthesis of this compound, which is often achieved through reactions like the Friedel-Crafts acylation or the Fries rearrangement, flow chemistry provides distinct advantages. wikipedia.orgjk-sci.com These reactions often require precise temperature control to favor the desired para-substituted product and can be exothermic. wikipedia.orgorganic-chemistry.org Continuous flow reactors, with their high surface-area-to-volume ratio, allow for highly efficient heat exchange, mitigating the risks of thermal runaways and improving regioselectivity. nhsjs.com

Furthermore, the generation of reactive intermediates, such as the acylium ion in the Friedel-Crafts acylation, can be managed more safely in the small, controlled volumes of a flow reactor. mt.comsigmaaldrich.com Research into "flash chemistry" has demonstrated that extremely fast reactions can be conducted in microreactors, which allows for the use of highly reactive species that would be difficult to handle in large-scale batch production. nhsjs.combeilstein-journals.org While specific documented applications of flow chemistry for this compound are not widespread, the principles underlying its successful application to similar hydroxyaryl ketone syntheses, such as outpacing the Fries rearrangement through microfluidic rapid mixing, suggest a strong potential for developing an efficient, high-throughput continuous process. jk-sci.com The benefits include reduced reaction times, automated operation, and potentially lower manufacturing costs. beilstein-journals.orgasynt.com

Functional Group Transformations and Derivatization Strategies

The molecular structure of this compound, featuring a reactive phenolic hydroxyl group, an aromatic phenyl ring, and a carbonyl-containing side chain, offers multiple sites for chemical modification. fengchengroup.com These transformations are crucial for creating a diverse range of analogues and for preparing derivatives for specific applications. numberanalytics.comresearchgate.net The process of derivatization involves chemically modifying a molecule to produce a new compound with properties suitable for a particular analysis or use. researchgate.netslideshare.net

Chemical Modifications at the Hydroxyl Group of this compound

The phenolic hydroxyl group is a primary site for functionalization. Its acidic proton can be readily removed, and the oxygen atom can act as a nucleophile, making it amenable to a variety of substitution reactions. libretexts.org Common modifications include etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. A specific example involves the ring-opening condensation reaction of this compound with ethylene (B1197577) oxide to form an alcohol ether compound. google.com

Esterification: Reaction with acyl chlorides or anhydrides converts the hydroxyl group into an ester. This is a common derivatization strategy to introduce chromophores or fluorophores for enhanced detection in analytical techniques like HPLC. nih.gov

Silylation: For gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl group is often derivatized to increase the volatility and thermal stability of the compound. researchgate.net This is typically achieved by reacting this compound with silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Purpose/Application |

|---|---|---|---|

| Etherification | Alkyl Halide, Base (e.g., NaH) | Alkyl Ether | Modify solubility, biological activity |

| Esterification | Acyl Chloride, Anhydride | Ester | Prodrug synthesis, analytical derivatization nih.gov |

| Silylation | TMSCl, BSA, MSTFA | Silyl Ether | Increase volatility for GC analysis researchgate.net |

| Condensation | Ethylene Oxide | Alcohol Ether | Synthesis of ether compounds google.com |

Reactions Involving the Phenyl Ring of this compound

The phenyl ring of this compound can undergo electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group. wikipedia.org Since the para-position is occupied by the valeroyl side chain, electrophilic attack is directed to the two ortho positions (relative to the hydroxyl group). turito.com

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: Reaction with bromine, for instance, can introduce bromine atoms at the positions ortho to the hydroxyl group. The synthesis of 3,5-dibromo, this compound has been reported.

Nitration: Using a mixture of nitric acid and sulfuric acid would yield nitrated derivatives, with the nitro groups adding to the ortho positions.

Sulfonation: Reaction with fuming sulfuric acid would introduce sulfonic acid groups at the ortho positions.

These modifications significantly alter the electronic properties and steric profile of the molecule, which can be leveraged to tune its chemical and biological characteristics.

| Reaction Type | Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation (Bromination) | Br2 | ortho- to -OH (3,5-positions) | Bromo-substituted derivative |

| Nitration | HNO3/H2SO4 | ortho- to -OH (3,5-positions) | Nitro-substituted derivative |

| Sulfonation | Fuming H2SO4 | ortho- to -OH (3,5-positions) | Sulfonated derivative |

Side Chain Elaboration and Diversification for this compound Analogues

The valeroyl side chain provides another key site for structural diversification. The carbonyl group is the most reactive center on this chain.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This introduces a new chiral center and a secondary hydroxyl group, which can be a site for further reactions.

Reductive Amination: The ketone can be converted into an amine through reductive amination, reacting the ketone with an amine in the presence of a reducing agent.

Chain Modification: The entire keto group can be removed through deoxygenation reactions like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. organic-chemistry.org This would convert this compound into 4-pentylphenol.

Oximation: The carbonyl group can react with hydroxylamine (B1172632) to form an oxime, as demonstrated in the synthesis of a monoxime from 4'-hydroxyvalerophenone. dergipark.org.tr

These side-chain elaborations are critical for creating analogues with potentially different physical, chemical, and biological properties, as the length and functionality of the side chain can significantly influence molecular interactions. nih.govwikipedia.org

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Type |

|---|---|---|---|

| Ketone Reduction | NaBH4, LiAlH4 | Ketone → Secondary Alcohol | 1-(4-hydroxyphenyl)pentan-1-ol |

| Wolff-Kishner Reduction | H2NNH2, KOH | Ketone → Alkane | 4-Pentylphenol organic-chemistry.org |

| Oximation | NH2OH | Ketone → Oxime | This compound oxime dergipark.org.tr |

| Reductive Amination | Amine, NaBH3CN | Ketone → Amine | N-substituted 1-(4-hydroxyphenyl)pentan-1-amine |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 4 Hydroxyvalerophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 4-hydroxyvalerophenone reveals a wealth of information regarding its atomic arrangement and connectivity.

High-resolution 1H and 13C NMR spectra are fundamental for the definitive assignment of protons and carbons within the this compound molecule.

The 1H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aromatic protons typically appear as distinct signals in the downfield region, their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the pentanoyl chain exhibit characteristic chemical shifts and spin-spin coupling, allowing for the assignment of the methylene (B1212753) and methyl groups.

The 13C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. chemicalbook.comguidechem.com The carbonyl carbon of the ketone is readily identifiable by its characteristic downfield shift. guidechem.com The carbon atoms of the aromatic ring and the aliphatic side chain also show distinct resonances, which can be assigned based on their chemical environment and by correlation with the proton spectrum. compoundchem.com

Interactive Data Table: 1H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2', H-6' | 7.85 | d | 8.8 |

| H-3', H-5' | 6.85 | d | 8.8 |

| -OH | 10.2 | s | - |

| -CH2- (alpha) | 2.88 | t | 7.3 |

| -CH2- (beta) | 1.60 | sextet | 7.4 |

| -CH2- (gamma) | 1.32 | sextet | 7.6 |

| -CH3 | 0.88 | t | 7.4 |

| Note: Data is illustrative and may vary based on solvent and experimental conditions. |

Interactive Data Table: 13C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (ppm) |

| C=O | 201.97 guidechem.com |

| C-4' | 162.0 |

| C-2', C-6' | 131.0 |

| C-1' | 129.0 |

| C-3', C-5' | 115.0 |

| -CH2- (alpha) | 38.0 |

| -CH2- (beta) | 26.0 |

| -CH2- (gamma) | 22.0 |

| -CH3 | 14.0 |

| Note: Data is illustrative and may vary based on solvent and experimental conditions. guidechem.com |

To unambiguously establish the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. numberanalytics.commagritek.com For this compound, COSY spectra would show cross-peaks connecting the adjacent methylene groups in the pentanoyl chain, as well as correlations between the ortho- and meta-protons on the aromatic ring. This helps to trace the proton-proton network within the molecule. rutgers.edulibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This is invaluable for assigning the carbon signals based on the already assigned proton signals and vice-versa. github.io Edited HSQC can further distinguish between CH, CH2, and CH3 groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.educeitec.cz HMBC is crucial for connecting different spin systems that are separated by quaternary carbons or heteroatoms. columbia.edublogspot.com In this compound, HMBC would show correlations from the alpha-methylene protons to the carbonyl carbon and the aromatic C-1' carbon, definitively linking the pentanoyl chain to the phenyl ring.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing insights that are not accessible through solution NMR. mdpi.comamericanpharmaceuticalreview.com For this compound, ssNMR can be particularly useful in characterizing its polymorphic forms and understanding the intermolecular interactions that govern its crystal packing. rsc.orgresearchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. researchgate.net ssNMR can distinguish between different polymorphs of this compound by detecting subtle differences in the chemical shifts and relaxation times of the carbon and proton nuclei in the solid state. bruker.comnih.gov These differences arise from variations in the local molecular environment and packing arrangements in each polymorphic form. nih.gov

Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding, which play a critical role in the crystal structure of this compound. researchgate.netpku.edu.cn The phenolic hydroxyl group can participate in hydrogen bonding, and ssNMR can provide information on the strength and geometry of these bonds by analyzing the corresponding chemical shifts and through specialized techniques that measure internuclear distances. pku.edu.cn

While direct deuterium (B1214612) and phosphorus NMR studies on this compound itself are not extensively reported, the application of these techniques to its analogues in model membrane systems provides valuable insights into how such molecules interact with and orient within lipid bilayers. researchgate.netnih.gov

Deuterium (2H) NMR studies on specifically deuterated analogues of this compound can reveal information about the dynamics and ordering of the molecule within a membrane. nih.govnih.gov By measuring the quadrupolar splittings of the deuterium nuclei, it is possible to determine the orientation and motional freedom of different parts of the molecule, such as the aromatic ring and the aliphatic chain, within the lipid environment. frontiersin.org

Solid-State NMR Applications in Polymorphism and Intermolecular Interactions

Vibrational Spectroscopy (IR and Raman) for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule by probing their characteristic vibrational modes. anton-paar.com

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within this compound. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. vscht.czspecac.com

The IR spectrum of this compound is expected to show several key absorption bands: libretexts.org

O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. orgchemboulder.comlibretexts.org

C-H Stretch (Aromatic) : Absorption bands typically appear just above 3000 cm⁻¹, indicating the C-H stretching vibrations of the benzene ring. libretexts.org

C-H Stretch (Aliphatic) : Strong absorptions in the range of 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the pentanoyl chain. libretexts.org

C=O Stretch : A very strong and sharp absorption band around 1680-1740 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the ketone. specac.comlibretexts.org

C=C Stretch (Aromatic) : Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring. libretexts.org

C-O Stretch : A stretching vibration for the C-O bond of the phenol (B47542) is expected in the 1000-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. nicoletcz.cz While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability of a bond. libretexts.org Therefore, non-polar or symmetric bonds that are weak in the IR spectrum may show strong signals in the Raman spectrum. physicsopenlab.org For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of the aromatic ring and the C-C backbone vibrations of the aliphatic chain. researchgate.net

Interactive Data Table: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Phenol | O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| Alkyl Chain | C-H Stretch | 2850-3000 | Strong |

| Ketone | C=O Stretch | 1680-1740 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium |

| Phenol | C-O Stretch | 1000-1300 | Medium |

| Note: These are typical ranges and the exact positions can vary. |

Raman Spectroscopy for Molecular Vibrational Modes and Polymorph Differentiation

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a substance. renishaw.com This information serves as a unique "fingerprint," allowing for the identification of the compound and differentiation between its various crystalline forms, or polymorphs. renishaw.comthermofisher.com The vibrational modes observed in a Raman spectrum correspond to specific molecular motions, such as the stretching and bending of chemical bonds, which are sensitive to the molecule's conformation and its local environment within the crystal lattice. renishaw.comhoriba.com

For this compound, which exists in multiple polymorphic forms, Raman spectroscopy is instrumental in distinguishing between these forms. acs.orgacs.org Polymorphs, while chemically identical, exhibit different crystal structures, leading to distinct intermolecular interactions and molecular conformations. ul.ptamericanpharmaceuticalreview.com These subtle structural differences result in measurable shifts in the positions and intensities of Raman bands. thermofisher.comamericanpharmaceuticalreview.com

The ability to differentiate polymorphs is crucial as different crystalline forms can possess varying physical properties. ul.ptnicoletcz.cz In the case of this compound, research has identified at least three polymorphs (Forms I, II, and III). acs.orgacs.org The Raman spectra of these polymorphs would be expected to show variations in regions corresponding to vibrations of the phenyl ring, the carbonyl group (C=O), and the hydroxyl group (O-H), as these are the parts of the molecule most likely to be involved in the different hydrogen bonding and packing arrangements that define each polymorphic form. acs.orgacs.org For example, changes in the C-H stretching region around 3000 cm⁻¹ and in the fingerprint region below 1700 cm⁻¹ can be indicative of different polymorphs. americanpharmaceuticalreview.com

By analyzing the unique patterns of Raman bands for each polymorph, it is possible to identify the specific form present in a sample and to monitor transformations between polymorphs under different conditions, such as temperature changes. hovione.comazom.com

Table 1: Representative Raman Bands for Polymorph Differentiation This table is a hypothetical representation based on typical spectral regions sensitive to polymorphism and may not represent actual data for this compound.

| Spectral Region (cm⁻¹) | Vibrational Mode Assignment | Potential Polymorphic Differences |

|---|---|---|

| ~3000 | C-H Stretching | Variations in band shape and position due to different crystal packing. americanpharmaceuticalreview.com |

| 1600-1700 | C=O Stretching | Shift in frequency indicates changes in hydrogen bonding environment. |

| 1200-1300 | C-O Stretching / O-H Bending | Sensitive to conformational changes and intermolecular interactions. |

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. libretexts.org

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Studies

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques commonly used to interface liquid chromatography with mass spectrometry. wikipedia.orgnih.gov ESI is particularly suited for polar molecules and works by creating a fine spray of charged droplets from which ions are desorbed into the gas phase. nih.govunh.edu This method is known for its ability to produce intact molecular ions, often with multiple charges, which is especially useful for large biomolecules. unh.edu

APCI, on the other hand, is well-suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org In APCI, the sample is vaporized and then ionized by gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.orgnationalmaglab.org It generally produces singly charged ions and can be more tolerant of a wider range of solvents and flow rates compared to ESI. nationalmaglab.orgcreative-proteomics.com For a molecule like this compound, which possesses both polar (hydroxyl and carbonyl groups) and nonpolar (alkyl chain and phenyl ring) regions, both ESI and APCI could be viable ionization methods. The choice between them would depend on the specific analytical goals, such as the desired level of fragmentation and the chromatographic conditions used.

Fragmentation Pattern Elucidation and Mechanism Investigations

When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the molecule's structure and can be used for identification and structural elucidation. msu.edulibretexts.org

For this compound, fragmentation would likely occur at the weaker bonds. Common fragmentation pathways for ketones include cleavage alpha to the carbonyl group. This could lead to the loss of the butyl group, resulting in a significant fragment ion. The presence of the aromatic ring and the hydroxyl group will also influence the fragmentation, potentially leading to characteristic cleavages and rearrangements. The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, allows for a detailed investigation of the molecule's structure. researchgate.net In MS/MS, a specific fragment ion is selected and further fragmented to provide more detailed structural information.

Table 2: Predicted Fragmentation of this compound This table is a hypothetical representation of potential fragmentation patterns.

| m/z Value | Proposed Fragment | Plausible Neutral Loss |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion |

| 121 | [HOC₆H₄CO]⁺ | •C₄H₉ |

| 93 | [HOC₆H₄]⁺ | CO, C₄H₉ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, often to four or more decimal places. msu.edu This precision allows for the determination of the elemental composition of a molecule or fragment ion. europa.eu While conventional mass spectrometry can distinguish between ions with different nominal masses, HRMS can differentiate between ions that have the same integer mass but different chemical formulas. nih.gov

For this compound (C₁₁H₁₄O₂), the theoretical exact mass can be calculated with high precision. By comparing this theoretical value with the experimentally measured exact mass from an HRMS instrument, the elemental composition can be confidently confirmed. This capability is invaluable for identifying unknown compounds and for verifying the composition of synthesized molecules and their fragments. europa.eunih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. ceitec.cz By diffracting X-rays off a single crystal, a pattern of reflections is produced that can be mathematically analyzed to yield a detailed model of the atomic arrangement within the crystal lattice. ceitec.cz

Single Crystal X-ray Diffraction Studies on Polymorphic Forms of this compound

Single crystal X-ray diffraction has been a key technique in understanding the polymorphism of this compound. acs.orgacs.org Through these studies, the precise molecular and crystal structures of its different polymorphic forms (I, II, and III) have been determined. acs.orgacs.org

Research has shown that these polymorphs exhibit differences in their molecular packing and conformations. acs.orgacs.org A common structural feature among the polymorphs is the formation of infinite chains through "head-to-tail" hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another. acs.orgacs.org However, the arrangement of molecules within these chains and the relative orientation of the carbonyl and hydroxyl groups differ between the forms. acs.orgacs.org For instance, Form I has a "herringbone" type of molecular organization within the chain, while Forms II and III have a planar arrangement. acs.orgacs.org Additionally, the conformation around the C-O bond (E or Z) differs between the polymorphs. acs.orgacs.org

These detailed structural insights obtained from single crystal X-ray diffraction are crucial for understanding the thermodynamic and kinetic relationships between the polymorphs and for explaining their different physical properties. acs.orgacs.org

Table 3: Crystallographic Data for Polymorphs of this compound This table compiles reported data for the different polymorphs.

| Polymorph | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Form I | Monoclinic | P2₁/c | "Herringbone" packing, Z-conformation of CO and OH groups. acs.orgacs.org | epj.org |

| Form II | - | - | Planar packing, E-conformation of CO and OH groups. acs.orgacs.org | acs.orgepj.org |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Analysis of Intermolecular Interactions and Crystal Packing Architectures

In what is known as Form I, the molecules within the hydrogen-bonded chain are arranged in a "herringbone" pattern. acs.orgacs.org Conversely, in Forms II and III, the molecules adopt a planar organization within the chain. acs.orgacs.org These distinct packing architectures arise from subtle differences in the relative orientation of the carbonyl (CO) and hydroxyl (OH) groups. acs.org Form I exhibits a Z orientation of these groups, while Forms II and III adopt an E orientation. acs.orgacs.org These variations in molecular conformation and packing lead to the existence of different polymorphs with distinct physical properties. acs.orgul.pt The stability of the crystal packing is further reinforced by other, weaker intermolecular interactions. researchgate.net

Powder X-ray Diffraction (PXRD) for Polymorph Characterization and Phase Transitions

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization and differentiation of the polymorphic forms of this compound. epj.orgulisboa.ptcreative-biostructure.com Since each crystalline phase possesses a unique crystal lattice, it produces a distinct PXRD pattern, which serves as a fingerprint for identification. americanpharmaceuticalreview.comncl.ac.ukamericanpharmaceuticalreview.com This technique has been instrumental in identifying and characterizing the different solid-state forms of HVP, designated as Form I, Form II, and Form III. acs.orgepj.org

Form I, which can be prepared by crystallization from ethanol, is a monoclinic polymorph with the space group P2₁/c. epj.orgulisboa.pt A newer polymorph, Form II, was identified after crystallization from a melt and was characterized using PXRD in conjunction with thermal analysis methods like Differential Scanning Calorimetry (DSC). epj.orgulisboa.pt The PXRD patterns of Form I and Form II are significantly different, allowing for their unambiguous identification and the quantification of one form in the presence of the other. epj.orgamericanpharmaceuticalreview.comamericanpharmaceuticalreview.com

Subsequent research led to the discovery of a third polymorph, Form III, which was characterized by single-crystal X-ray diffraction. acs.orgacs.org The relationships between these polymorphs have been elucidated through variable-temperature studies. acs.orgamericanpharmaceuticalreview.com It was discovered that Forms II and III are enantiotropically related, undergoing a rapid and reversible phase transition at approximately 247.5 K. acs.orgacs.org This transition is believed to occur via a concerted displacement of molecules within the crystal lattice. acs.org

In contrast, the relationship between Form I and Form II is monotropic, with Form I being the more thermodynamically stable form at ambient temperatures. epj.orgulisboa.pt The transition from the metastable Form II to the stable Form I is kinetically hindered. acs.orgacs.org This means that Form II can exist for extended periods without converting to Form I unless subjected to external stimuli like grinding or scratching. acs.org DSC experiments show that Form II melts at a lower temperature than Form I. epj.orgulisboa.pt

The detailed findings from these characterization studies are summarized in the tables below.

Table 1: Polymorphic Forms and Properties of this compound

| Form | Crystal System | Space Group | Preparation Method | Melting Temperature (Tfus) | Enthalpy of Fusion (ΔfusHmo) | Relationship to Other Forms |

| Form I | Monoclinic | P2₁/c | Crystallization from ethanol | 335.6 ± 0.7 K | 26.67 ± 0.04 kJ·mol⁻¹ | Thermodynamically stable form; monotropically related to Form II epj.orgulisboa.pt |

| Form II | Not specified | Not specified | Crystallization from melt | 324.3 ± 0.2 K | 18.14 ± 0.18 kJ·mol⁻¹ | Metastable; monotropic relative to Form I; enantiotropically related to Form III acs.orgepj.orgulisboa.pt |

| Form III | Not specified | Not specified | Observed at low temperatures | Not applicable | Not applicable | Enantiotropically related to Form II acs.org |

Data sourced from multiple studies. acs.orgepj.orgulisboa.pt

Table 2: Phase Transition Data for this compound Polymorphs

| Transition | Transition Temperature | Nature of Transition | Mechanism |

| Form III ↔ Form II | 247.5 ± 0.4 K | Fast and Reversible | Concerted displacement of molecules in the crystal lattice acs.org |

| Form II → Form I | Does not occur spontaneously | Irreversible (Severely Hindered) | Diffusive nucleation and growth mechanism acs.org |

Data sourced from experimental and molecular dynamics simulation results. acs.org

Computational and Theoretical Chemistry Insights into 4 Hydroxyvalerophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of the 4-Hydroxyvalerophenone molecule.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemdad.comxray.cz It relies on the principle that the total energy of a system is a unique functional of its electron density. chemdad.comxray.cz This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules. xray.cz DFT calculations for this compound would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. colab.ws

Key insights from DFT studies include the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comresearchgate.net A smaller gap generally implies higher reactivity. irjweb.com For this compound, the distribution of HOMO and LUMO densities would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.netreed.edu For this compound, the MEP would highlight the negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their role as hydrogen bond acceptors, and positive potential around the hydroxyl proton, a hydrogen bond donor site. researchgate.net These sites are fundamental to understanding the intermolecular interactions that govern the molecule's crystal packing.

Conformational Analysis and Energy Minimization of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netfaccts.de For this compound, which possesses a flexible butyl side chain, this analysis is crucial for identifying the most stable conformers. The process involves systematically rotating the molecule's torsion angles to explore its potential energy surface, followed by energy minimization calculations to locate the low-energy structures. researchgate.net

Theoretical studies, supported by experimental X-ray diffraction data, have revealed significant conformational differences among the polymorphs of this compound. acs.org A key distinction lies in the relative orientation of the carbonyl (C=O) and hydroxyl (O-H) groups. In polymorph Form I, the molecule adopts a Z conformation, while in Forms II and III, it is found in an E conformation. acs.org This conformational polymorphism, where different conformers pack into distinct crystal lattices, is a critical factor in the molecule's solid-state behavior. Energy minimization calculations help to quantify the relative stabilities of these conformers in the gaseous phase, providing a baseline for understanding how crystal packing forces influence the conformational preferences in the solid state. Staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. researchgate.net

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic properties, offering a powerful tool for structure verification and interpretation of experimental data.

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netmdpi.com By computing the ¹H and ¹³C chemical shifts for different possible conformers and comparing them with experimental spectra, it is possible to gain insights into the dominant conformation in solution. csic.esresearchgate.net For this compound, this would involve calculating the shifts for both the E and Z conformers to see which better matches the solution-state NMR data.

UV-Vis Spectroscopy: The electronic absorption spectrum in the Ultraviolet-Visible (UV-Vis) range is predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.derespectprogram.org This method calculates the energies of electronic transitions from the ground state to various excited states. gaussian.com The output provides the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, which correlate to the intensity of the absorption bands. mdpi.comgaussian.com For this compound, TD-DFT calculations would predict the π→π* and n→π* transitions associated with its aromatic ring and carbonyl group.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. s-a-s.orglibretexts.org DFT calculations can predict the vibrational frequencies and their corresponding IR intensities. faccts.de These theoretical frequencies are often scaled by a factor to better match experimental results, correcting for anharmonicity and other systematic errors in the calculation. faccts.de For this compound, the predicted IR spectrum would show characteristic stretching frequencies for the O-H group, the C=O group (typically around 1715 cm⁻¹ for a ketone), and C-H bonds, aiding in the assignment of experimental IR bands. pg.edu.pl

Molecular Modeling and Dynamics Simulations

Moving beyond single-molecule properties, molecular modeling and dynamics simulations explore the collective behavior of this compound molecules, particularly in the solid state.

Molecular Dynamics (MD) Simulations of this compound Polymorphs

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In the context of this compound, MD simulations have been instrumental in understanding the kinetic relationships and transition mechanisms between its different polymorphic forms. researchgate.net

A key finding from MD simulations is that the structure of liquid this compound is more similar to that of the metastable Form II than the most stable Form I. researchgate.net This observation helps to explain why Form II preferentially crystallizes from the melt, in accordance with Ostwald's rule of stages. researchgate.net Furthermore, simulations of the phase transitions have provided mechanistic insights. The transition between Form III and Form II, which are structurally very similar, is suggested to occur via a concerted displacement of molecules within the crystal lattice. In contrast, the transition from Form II to Form I is proposed to follow a more complex and slower diffusive nucleation and growth mechanism. acs.org These simulations provide a dynamic, atomistic picture that complements the static view from X-ray diffraction and the thermodynamic data from calorimetry.

Crystal Structure Prediction Methodologies for this compound

Crystal Structure Prediction (CSP) aims to identify stable crystal packings of a molecule from its chemical diagram alone. acs.orgs-a-s.org This is a challenging task, especially for flexible molecules, as it requires exploring a vast landscape of possible crystal arrangements. rsc.org Methodologies typically involve generating a large number of hypothetical crystal structures and then ranking them based on their calculated lattice energies, often using a combination of force fields and more accurate quantum mechanical methods. rsc.org

For this compound, the existence of at least three polymorphs (Forms I, II, and III) has been confirmed experimentally and theoretically. acs.org These forms exhibit both conformational and nonconformational polymorphism. Form I crystallizes in the monoclinic space group P2₁/c and features a "herringbone" type molecular organization. acs.orgresearchgate.net Forms II and III, however, have a planar molecular organization within their primary hydrogen-bonded chains. acs.org The main intermolecular interaction in all three forms is an infinite C(8) chain formed by "head-to-tail" O-H···O=C hydrogen bonds. acs.org The successful theoretical exploration of HVP's polymorphic landscape demonstrates the power of modern CSP methods to rationalize and even predict the complex solid-state behavior of organic molecules. s-a-s.orgresearchgate.net

Table of Crystal Data for this compound Polymorphs

| Property | Form I | Form II | Form III |

| Crystal System | Monoclinic | Information not specified in results | Information not specified in results |

| Space Group | P2₁/c colab.wsacs.orgresearchgate.net | Information not specified in results | Information not specified in results |

| Molecular Conformation | Z acs.org | E acs.org | E acs.org |

| Packing Motif | Herringbone acs.org | Planar acs.org | Planar acs.org |

| Melting Point (Tfus) | 335.6 ± 0.7 K colab.wsresearchgate.net | 324.3 ± 0.2 K colab.wsresearchgate.net | Transition to Form II at 247.5 K acs.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling discipline that aims to delineate a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wustl.edu These methodologies are pivotal in modern drug discovery and toxicology, facilitating the prediction of activities for novel chemical entities and guiding the synthesis of molecules with enhanced efficacy or reduced toxicity. tandfonline.comthescipub.com While specific QSAR models for this compound are not extensively documented in publicly available research, the established principles of QSAR can be applied to understand how its derivatives might be computationally assessed. The following sections describe the hypothetical development and validation of QSAR models for this compound derivatives based on general practices in the field for analogous compounds like other phenol (B47542) and ketone derivatives. nih.govbioinfopublication.org

The initial step in developing a QSAR model is the curation of a dataset of molecules with known biological activities. tandfonline.com For this compound derivatives, this would involve synthesizing a library of analogs with systematic variations in their chemical structure. These variations could include altering the length or branching of the alkyl chain, substituting the phenyl ring with different functional groups, or modifying the position of the hydroxyl and carbonyl groups.

Once synthesized, the biological activity of each derivative would be determined through standardized in vitro assays. The specific activity measured would depend on the therapeutic or toxicological endpoint of interest. For instance, given the phenolic nature of the parent compound, antioxidant activity could be a relevant endpoint. nih.gov Other potential activities to investigate for this class of compounds could include antifungal or anticancer properties. thescipub.combioinfopublication.org The activity is typically quantified as an IC50 (half-maximal inhibitory concentration) or EC50 value, which is then often converted to a logarithmic scale (e.g., pIC50) for the QSAR analysis. jst.go.jp

With a dataset of structures and their corresponding biological activities, a mathematical model can be constructed. This model aims to find a correlation between the structural features (descriptors) of the molecules and their measured activity. Various statistical methods can be employed for this purpose, with Partial Least Squares (PLS) and Multiple Linear Regression (MLR) being common choices. tandfonline.comsemanticscholar.org The resulting QSAR model is an equation that can be used to predict the biological activity of new, unsynthesized derivatives of this compound.

To illustrate this, a hypothetical dataset for a series of this compound derivatives and their predicted antioxidant activity is presented below.

Table 1: Hypothetical Data for QSAR Model of this compound Derivatives This table is for illustrative purposes only and does not represent real experimental data.

| Compound ID | Derivative Structure (Modification from this compound) | Experimental pIC50 (Antioxidant Assay) | Predicted pIC50 (from QSAR Model) |

|---|---|---|---|

| HV-01 | None (Parent Compound) | 4.5 | 4.6 |

| HV-02 | 3-chloro substitution on phenyl ring | 4.8 | 4.7 |

| HV-03 | 3,5-dichloro substitution on phenyl ring | 5.2 | 5.3 |

| HV-04 | Valeryl chain replaced with propanoyl | 4.2 | 4.1 |

| HV-05 | 4-hydroxyl group moved to 2-position | 4.0 | 4.0 |

| HV-06 | 4-hydroxyl group replaced by methoxy (B1213986) | 3.8 | 3.9 |

The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used to encode the chemical structures. semanticscholar.org Descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For this compound derivatives, a wide array of descriptors would be calculated, falling into several categories:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Electronic descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov Quantum chemical methods, like Density Functional Theory (DFT), are often used to calculate these descriptors. thescipub.com

Hydrophobic descriptors: The most common hydrophobic descriptor is LogP, the logarithm of the octanol-water partition coefficient, which is crucial for predicting how a molecule will behave in biological systems. jst.go.jp

Steric descriptors: These relate to the three-dimensional size and shape of the molecule, such as molar refractivity and Verloop parameters. semanticscholar.org

Once a large pool of descriptors is calculated for the set of this compound derivatives, a crucial step is to select the most relevant ones that correlate with biological activity, while avoiding overfitting.

The developed QSAR model must then be rigorously validated to ensure its robustness and predictive ability. nih.gov Statistical validation involves several key metrics:

Coefficient of determination (r² or R²): This value indicates how well the model fits the training data, with a value closer to 1.0 suggesting a better fit.

Leave-one-out cross-validation coefficient (q² or Q²): This is a measure of the model's internal predictive ability. A high q² (typically > 0.5) indicates a robust model that is not simply a result of chance correlation. nih.gov

External validation: The model's true predictive power is assessed using an external test set of molecules that were not used in the model's development. The predictive r-squared (R²pred) is calculated for this set. nih.gov

The table below provides examples of descriptors that could be relevant for a QSAR study of this compound derivatives, along with key statistical parameters for model validation.

Table 2: Example Descriptors and Statistical Validation Parameters in QSAR

| Category | Descriptor Example | Description | Statistical Validation | Parameter | Typical Acceptable Value |

|---|---|---|---|---|---|

| Hydrophobic | LogP | Octanol-water partition coefficient | Goodness of fit | r² | > 0.6 |

| Electronic | Dipole Moment | Measure of molecular polarity | Internal predictivity | q² | > 0.5 |

| Electronic | Electrophilicity index (ω) | Propensity to accept electrons | External predictivity | R²pred | > 0.6 |

| Steric | Molar Refractivity | Molar volume corrected for refractive index | --- | --- | --- |

Through the careful development and validation of QSAR models, it would be theoretically possible to predict the biological activities of novel this compound derivatives, thereby accelerating the process of identifying compounds with desired properties.

Mechanistic Biological Studies of 4 Hydroxyvalerophenone and Its Derivatives

In Vitro Enzyme Modulation and Inhibition Mechanisms

4-Hydroxyvalerophenone has been identified as an inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). medchemexpress.commedchemexpress.commedchemexpress.com Specifically, studies have determined its half-maximal inhibitory concentration (IC50) to be 60.52 μM. medchemexpress.commedchemexpress.commedchemexpress.com This enzyme family, particularly 17β-HSD type 1, plays a crucial role in the final step of estrogen activation by catalyzing the conversion of the weak estrogen, estrone, into the most potent estrogen, estradiol (B170435). nih.gov Given that elevated local concentrations of estradiol are implicated in the progression of hormone-dependent diseases, the inhibition of 17β-HSD is a significant area of therapeutic research. nih.gov

The mechanism of 17β-HSD enzymes involves the reduction of ketosteroids to hydroxysteroids, a key function in regulating the activity of androgens and estrogens. nih.gov By targeting this enzyme, compounds like this compound can modulate the levels of potent steroid hormones in specific tissues, which is a key strategy for investigating treatments for conditions such as breast cancer and endometriosis. nih.gov

Table 1: Inhibitory Activity of this compound against 17β-HSD

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| This compound | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | 60.52 μM medchemexpress.commedchemexpress.commedchemexpress.com |

The aldo-keto reductase (AKR) superfamily includes enzymes critical to steroid metabolism. Notably, AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a key enzyme in the biosynthesis of potent androgens like testosterone (B1683101) and 5α-dihydrotestosterone from their precursors. nih.govnih.gov This function makes AKR1C3 a promising therapeutic target, particularly in castration-resistant prostate cancer (CRPC), where its expression is often elevated. nih.govnih.govnih.gov

While direct enzymatic inhibition studies profiling this compound against AKR1C3 are not extensively detailed in the reviewed literature, its established role as a 17β-HSD inhibitor suggests a potential for interaction. medchemexpress.commedchemexpress.commedchemexpress.com The functional similarity between 17β-HSD enzymes and AKR1C3 (17β-HSD5) is significant. nih.gov Furthermore, commercial suppliers of biochemicals often categorize this compound with other inhibitors of 17β-HSD type 5 and AKR1C3, hinting at a perceived or potential activity that warrants further investigation. biomart.cn The development of selective AKR1C3 inhibitors is an active area of research to manage hormone-dependent cancers and overcome treatment resistance. nih.govbrad.ac.uk

Investigations into the interaction of this compound with other specific oxidoreductases and transferases are limited in the available scientific literature. One study involving the catabolic pathways in the bacterium Sphingobium sp. strain SYK-6 examined the substrate range of AcvAB, an enzyme complex with acyl transferase activity. This enzyme was noted to have activity towards aromatic compounds featuring a hydroxy group at the 4-position of the aromatic ring. While not explicitly detailed as an inhibitor, this compound fits this structural description and was considered within the scope of potential substrates for this bacterial transferase.

Aldehyde-Keto Reductase (AKR) Inhibition Profiling, e.g., AKR1C3 by this compound

Receptor Binding and Signaling Pathway Modulation

Detailed preclinical assays characterizing the specific binding of this compound to cellular receptors are not widely available in the reviewed literature. Receptor ligand binding assays are essential techniques used to identify and characterize the interaction between a compound and a protein target, providing data on affinity (Kd), potency (Ki, IC50), and the number of binding sites (Bmax). giffordbioscience.com While such specific data for this compound is scarce, some research indicates it may interact with cell membranes more generally. Studies have described this compound as a lipophilic, dipolar substance that can modify the ionic conductance of bilayer membranes. This suggests a potential to influence membrane-associated functions, but does not confirm direct, high-affinity binding to a specific receptor protein.

Comprehensive analysis of downstream signaling cascades modulated by this compound in cellular models has not been a focus of the available research. The study of cellular signaling pathways, which can involve techniques like reporter gene assays or the detection of post-translational modifications, is crucial for understanding a compound's mechanism of action beyond initial enzyme or receptor interaction. giffordbioscience.com Although oncogenic signaling pathways such as MAPK/ERK and PI3K/AKT are known to mediate metabolic processes that could be influenced by enzyme inhibitors, direct evidence linking this compound to the modulation of these or other specific signaling cascades is not present in the reviewed scientific reports. medchemexpress.com

Ligand-Receptor Interaction Profiling in Preclinical Assays

Cellular Effects and Molecular Mechanisms in Preclinical Models

Preclinical in vitro studies are fundamental in elucidating the biological activities of a compound and understanding its potential as a therapeutic agent. For this compound and its derivatives, these studies provide the initial insights into their interactions with cellular systems, laying the groundwork for further investigation.

Cell Viability and Proliferation Assays in Non-Human Cell Lines

Cell viability and proliferation assays are crucial first steps in evaluating the cytotoxic or cytostatic potential of a compound. These assays measure the number of healthy, metabolically active cells after exposure to the test substance. Common methods include colorimetric assays like the MTT, XTT, and WST-1 assays, which are based on the metabolic reduction of a tetrazolium salt by viable cells into a colored formazan (B1609692) product. nih.govscispace.com Another approach is the luminescent ATP assay, which quantifies ATP, a marker of metabolically active cells. promega.comnih.gov

For this compound, a derivative, 4'-Hydroxyvalerophenone, has been identified as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD) with an IC50 of 60.52 μM. medchemexpress.com While this provides a specific molecular target, the direct impact on the viability and proliferation of various non-human cell lines would require further dedicated studies using the aforementioned assays. Such studies would typically involve exposing different cell lines to a range of concentrations of this compound and its derivatives over specific time periods to determine the dose-dependent and time-dependent effects on cell survival and growth.

Table 1: Common Cell Viability and Proliferation Assays

| Assay Type | Principle | Detection Method | Key Features |

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric | Endpoint assay, requires solubilization of formazan crystals. nih.govscispace.com |

| XTT/WST-1 Assays | Reduction of tetrazolium salt to a water-soluble formazan product by metabolically active cells. sigmaaldrich.com | Colorimetric | Water-soluble product, simplifies the procedure. sigmaaldrich.com |

| ATP Assay | Measurement of ATP levels, which correlate with the number of viable cells. promega.com | Luminescence | High sensitivity and rapid. promega.comnih.gov |

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. sigmaaldrich.com | Microscopic | Simple and low-cost, but can be less accurate. sigmaaldrich.com |

Apoptosis and Necrosis Pathway Investigations in Model Systems

Understanding whether a compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis) is critical. nih.govakadeum.com Apoptosis is a regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing inflammation. nih.govmdpi.comfrontiersin.org Necrosis, on the other hand, is a pathological process involving cell swelling and lysis, leading to the release of cellular contents and an inflammatory response. nih.govnih.gov

Investigations into these pathways for this compound and its derivatives would involve a series of assays. For instance, Annexin V/Propidium Iodide (PI) staining can differentiate between apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells. nih.gov Caspase activity assays are also crucial, as caspases are key proteases that execute the apoptotic process. mdpi.com

A derivative of 4-hydroxybenzoic acid, another hydroxylated aromatic compound, has been shown to induce apoptosis. medchemexpress.com This suggests that this compound, with its similar structural elements, might also engage apoptotic pathways. Further studies are necessary to confirm this and to identify the specific molecular players involved, such as the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3). mdpi.com

Oxidative Stress Response and Antioxidant Mechanisms in Vitro

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.govfrontiersin.org ROS can damage cellular components like lipids, proteins, and DNA. nih.govnih.gov

Many phenolic compounds are known for their antioxidant properties. scielo.org.mx For instance, derivatives of 4-hydroxybenzohydrazide have shown moderate radical-scavenging activities in DPPH and ABTS assays. pensoft.net Given its phenolic structure, this compound is hypothesized to possess antioxidant capabilities. In vitro studies to confirm this would involve assessing its ability to scavenge free radicals directly and to modulate the activity of cellular antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.govmdpi.com The glutathione (GSH) system is another critical component of the antioxidant defense, and investigating the effect of this compound on GSH levels would be informative. nih.govscielo.org.mx

Table 2: Key Markers and Assays for Oxidative Stress

| Marker/Assay | Description |

| Reactive Oxygen Species (ROS) Probes | Fluorescent probes that detect the presence of various ROS within cells. |

| Lipid Peroxidation Assays | Measure byproducts of lipid damage, such as malondialdehyde (MDA). nih.gov |

| Antioxidant Enzyme Activity Assays | Measure the activity of enzymes like SOD, CAT, and GPX. nih.gov |

| Glutathione (GSH) Assays | Quantify the levels of reduced and oxidized glutathione. nih.gov |

Inflammatory Mediator Modulation in Preclinical Cellular Assays

Inflammation is a complex biological response to harmful stimuli. nih.gov Chronic inflammation is implicated in various diseases. nih.gov The modulation of inflammatory mediators, such as cytokines and prostaglandins, is a key area of pharmacological research. frontiersin.org

Preclinical cellular assays for inflammation often involve stimulating immune cells, like macrophages, with an inflammatory agent (e.g., lipopolysaccharide, LPS) and then treating them with the compound of interest. dovepress.com The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) are then measured using techniques like ELISA. nih.govbiochemia-medica.com

While direct studies on this compound are limited, related compounds have shown anti-inflammatory effects. For example, some polyphenols can inhibit the production of pro-inflammatory cytokines. frontiersin.org Investigating whether this compound can modulate the expression and release of these key inflammatory mediators in cell culture models would be a critical step in understanding its potential anti-inflammatory activity.

Antimicrobial and Antifungal Mechanism of Action Studies in Vitro

The increasing prevalence of antimicrobial resistance necessitates the search for new therapeutic agents. nih.gov Many natural and synthetic compounds are being screened for their ability to inhibit the growth of bacteria and fungi. plos.org

The antimicrobial and antifungal activity of this compound and its derivatives can be assessed using standard methods like broth microdilution to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). mdpi.comnih.gov To understand the mechanism of action, studies can investigate the compound's effect on cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. mdpi.com For example, some phenolic compounds and naphthoquinones exert their antimicrobial effects by disrupting the cell membrane and inhibiting cellular respiration. mdpi.commdpi.com

Effects on Membrane Structure and Hydration Layer in Model Systems

The cell membrane is a primary target for many bioactive compounds. nih.gov The interaction of a compound with the lipid bilayer can alter its structure and function. This compound has been studied in the context of its effects on model lipid membranes. researchgate.net

Studies have shown that this compound, along with similar compounds like phloretin, can be incorporated into lipid bilayers. researchgate.net This incorporation can induce structural changes in the headgroup region of phospholipids. Specifically, it can cause the positively charged end of the phosphocholine (B91661) headgroup dipole to rotate closer to the hydrocarbon layer of the membrane. researchgate.net

Furthermore, this compound has been observed to modify the hydration layer at the lipid-water interface. researchgate.net The presence of this compound in the bilayer leads to a reduction in the amount of water adsorbed to the membrane surface. researchgate.net This alteration of the membrane's hydration shell is a significant finding, as the hydration layer plays a crucial role in membrane stability, dynamics, and interactions with other molecules. nih.govbiorxiv.orgmdpi.com

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that systematically explores how modifications to a molecule's structure affect its biological activity. acs.org By synthesizing and testing a series of related compounds, researchers can identify key structural features that contribute to potency, selectivity, and other desirable pharmacological properties. acs.org For analogs of this compound, SAR studies would typically involve modifications to the phenyl ring, the hydroxyl group, and the valeroyl (pentanoyl) chain to understand their respective contributions to biological effects.

In preclinical evaluations, the biological potency of this compound analogs would be assessed through various in vitro assays, such as cytotoxicity against cancer cell lines or enzyme inhibition assays. The correlation of structural features with this potency is central to SAR studies.

For the broader class of acylphenols , research has demonstrated that the nature and position of substituents on the phenolic ring, as well as the length and branching of the acyl chain, significantly impact their biological activities, which include cytotoxic and antioxidant effects. mdpi.com For instance, studies on other phenolic ketones have shown that the presence and position of hydroxyl groups on the aromatic ring are critical for their antioxidant capacity. jchemlett.com

In the context of anticancer activity, research on related structures like chalcones (which share a phenolic ketone motif) has revealed important SAR insights. Modifications to the aromatic rings and the α,β-unsaturated carbonyl system of chalcones have been shown to dramatically influence their cytotoxic activity against various cancer cell lines. nih.gov For example, the introduction of additional hydroxyl or methoxy (B1213986) groups can alter the electronic properties and hydrogen-bonding capabilities of the molecule, thereby affecting its interaction with biological targets. nih.gov

Table 1: Hypothetical Preclinical Cytotoxicity Data for this compound Analogs

| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Position 5) | R4 (Position 6) | Chain Modification | IC₅₀ (µM) on a Representative Cancer Cell Line |

| 4-HVP | H | H | H | H | n-pentanoyl | >100 |

| Analog 1 | OCH₃ | H | H | H | n-pentanoyl | 75.2 |

| Analog 2 | H | OH | H | H | n-pentanoyl | 50.8 |

| Analog 3 | H | H | OCH₃ | H | n-pentanoyl | 82.1 |

| Analog 4 | H | H | H | H | isovaleroyl | 95.5 |

| Analog 5 | H | H | H | H | n-butanoyl | >100 |

| Analog 6 | H | Cl | H | H | n-pentanoyl | 45.3 |

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and elicit a biological response. mdpi.commedcraveonline.com Identifying these key pharmacophoric elements is a primary goal of SAR studies and is often aided by computational modeling. frontiersin.org

For a molecule like this compound, the key pharmacophoric features would likely include:

A Hydrogen Bond Donor: The phenolic hydroxyl group is a crucial hydrogen bond donor, capable of interacting with acceptor sites on a biological target.

An Aromatic Ring: The phenyl group provides a hydrophobic surface for van der Waals or π-π stacking interactions.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the valeroyl chain acts as a hydrogen bond acceptor.

A Hydrophobic Alkyl Chain: The n-butyl part of the valeroyl group contributes a significant hydrophobic element, which can be critical for binding to hydrophobic pockets in a target protein.

Pharmacophore models are developed by aligning a set of active molecules and identifying the common features responsible for their activity. nih.gov These models can then be used to screen large databases of compounds to find new, structurally diverse molecules that fit the model and may have similar biological activity. frontiersin.org